molecular formula C9H11N3O2S B8496448 Ethyl 2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)acetate

Ethyl 2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)acetate

Cat. No.: B8496448
M. Wt: 225.27 g/mol
InChI Key: FZYFTXVNJYJCGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)acetate is a heterocyclic compound that features both imidazole and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)acetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)acetate involves its interaction with specific molecular targets. For instance, in its anticancer activity, the compound may inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways that regulate cell division and survival. The inhibition of these enzymes can lead to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

    Imidazo[2,1-b][1,3,4]thiadiazole derivatives: These compounds share the core structure and exhibit similar biological activities.

    2-Amino-5-methyl-1,3,4-thiadiazole: A precursor in the synthesis of the target compound.

    Ethyl bromoacetate: Another precursor used in the synthesis.

Uniqueness: Ethyl 2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H11N3O2S

Molecular Weight

225.27 g/mol

IUPAC Name

ethyl 2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)acetate

InChI

InChI=1S/C9H11N3O2S/c1-3-14-8(13)4-7-5-12-9(10-7)15-6(2)11-12/h5H,3-4H2,1-2H3

InChI Key

FZYFTXVNJYJCGC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN2C(=N1)SC(=N2)C

Origin of Product

United States

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